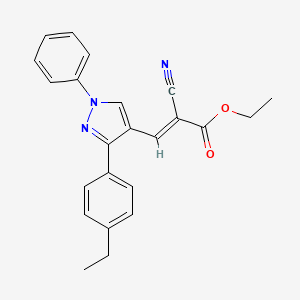![molecular formula C23H20N4O3 B2505393 N-ベンジル-2-{5-[3-(3-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル}アセトアミド CAS No. 1326931-61-6](/img/structure/B2505393.png)
N-ベンジル-2-{5-[3-(3-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル}アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化作用
抗炎症活性
非線形光学特性
有機合成における触媒
結晶成長と構造研究
要約すると、N-ベンジル-2-{5-[3-(3-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル}アセトアミドは、さまざまな科学的用途に魅力的な多様な特性を示しています。 さらなる研究と実験により、これらの分野におけるその潜在能力が完全に明らかになるでしょう . さらに情報が必要な場合や、他に質問がある場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, similar compounds have been found to exhibit antioxidant properties and inhibit enzymes like lipoxygenase (LOX), which plays a crucial role in the metabolism of arachidonic acid . .
Result of Action
Similar compounds have been found to exhibit antioxidant and anti-inflammatory activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the metabolism of fatty acids . The compound’s interaction with lipoxygenase suggests its potential as an anti-inflammatory agent. Additionally, it has shown antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .
Cellular Effects
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to affect the expression of genes involved in oxidative stress response and inflammation . It also modulates cell signaling pathways by inhibiting the activity of enzymes like lipoxygenase, which plays a role in the production of pro-inflammatory mediators . These effects suggest that the compound may have therapeutic potential in conditions characterized by oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of lipoxygenase, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant and anti-inflammatory effects, suggesting its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in behavior and neurochemical levels . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential toxicity.
Metabolic Pathways
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is involved in various metabolic pathways, including those related to oxidative stress and inflammation. The compound interacts with enzymes such as lipoxygenase, which plays a role in the metabolism of fatty acids and the production of pro-inflammatory mediators . By inhibiting lipoxygenase activity, the compound reduces the production of these mediators and modulates metabolic flux . Additionally, the compound’s antioxidant properties contribute to its effects on metabolic pathways by scavenging free radicals and preventing lipid peroxidation .
Transport and Distribution
The transport and distribution of N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been observed to accumulate in specific tissues, where it exerts its antioxidant and anti-inflammatory effects . The distribution of the compound within cells is also influenced by its binding to specific proteins, which may facilitate its transport to target sites . These interactions play a crucial role in determining the compound’s overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is an important factor that influences its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity within these compartments is crucial for its antioxidant and anti-inflammatory effects, as it interacts with biomolecules involved in oxidative stress response and inflammation .
特性
IUPAC Name |
N-benzyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-6-5-9-18(12-16)22-25-23(30-26-22)19-10-11-21(29)27(14-19)15-20(28)24-13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNVYFHFJZSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)
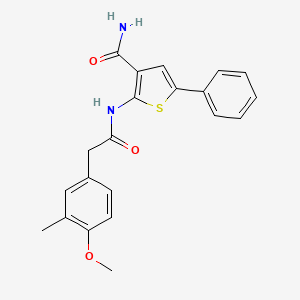

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)
![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)
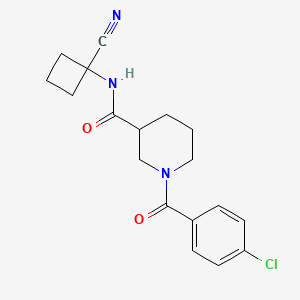

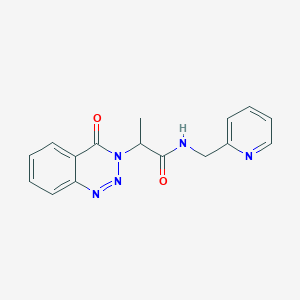
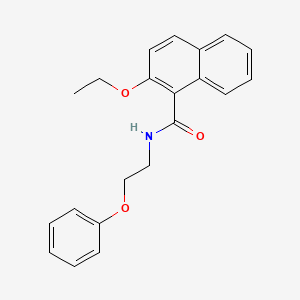
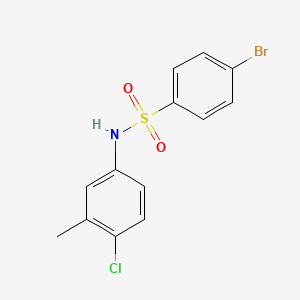
![2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505328.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505329.png)
